5-Benzamido-1-phenylpyrazole-3-carboxylic acid
Description
5-Benzamido-1-phenylpyrazole-3-carboxylic acid is a pyrazole-based derivative characterized by a benzamido group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid moiety at the 3-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s versatility in drug design, particularly in targeting enzymes or receptors involved in inflammation and cancer.
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
5-benzamido-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13N3O3/c21-16(12-7-3-1-4-8-12)18-15-11-14(17(22)23)19-20(15)13-9-5-2-6-10-13/h1-11H,(H,18,21)(H,22,23) |
InChI Key |
JEDKGDHQFLQPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Method Description:
Condensation reactions involving hydrazines and carboxylic acids or their derivatives are commonly employed. For instance, the reaction of 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid with benzoyl chloride can yield the desired benzamide.
- Reactants include 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole and benzoyl chloride.
- The reaction is typically carried out in a solvent such as dichloromethane or toluene at controlled temperatures.
Yield and Purity:
Reports indicate yields ranging from 90% to 98%, with high purity levels confirmed by HPLC analysis.
Hydrolysis of Esters
Method Description:
Another method involves the hydrolysis of esters under basic conditions to yield the corresponding carboxylic acid.
- An ester derivative of the pyrazole compound is treated with sodium hydroxide in a water-alcohol mixture.
- The reaction is maintained at room temperature for several hours before acidifying to precipitate the target compound.
Yield and Purity:
This method has shown yields up to 92% with HPLC purity exceeding 95%.
Multistep Synthesis
Method Description:
A more complex synthesis route involves multiple steps including oxidation and halogenation followed by condensation reactions.
- Start with a suitable precursor such as a substituted aniline.
- Perform halogenation to introduce necessary functional groups.
- Follow up with oxidation to form the pyrazole ring.
- Finally, conduct a condensation reaction with benzamide derivatives.
Yield and Purity:
This multistep process can yield lower overall efficiency but allows for greater structural diversity in the final product.
| Method Type | Key Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | 3-halo pyrazole, benzoyl chloride | Dichloromethane, room temp | 90 - 98 | >95 |
| Hydrolysis | Ester derivative, sodium hydroxide | Water-alcohol mixture | Up to 92 | >95 |
| Multistep Synthesis | Substituted aniline, various halogenating agents | Varies by step | Varies | Varies |
Recent studies have highlighted the importance of optimizing reaction conditions to enhance yields while minimizing environmental impact. For example, using acid-free conditions and recycling by-products like hydrochloric acid during synthesis has been proposed as a means to improve sustainability in chemical processes.
Moreover, advancements in catalytic methods such as palladium-catalyzed reactions have provided new avenues for synthesizing pyrazole derivatives efficiently, further broadening the scope for producing compounds like 5-Benzamido-1-phenylpyrazole-3-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions: 5-Benzamido-1-phenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry and Anticancer Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-benzamido-1-phenylpyrazole-3-carboxylic acid. Research indicates that compounds with a pyrazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, compounds derived from this compound have shown promising results in inhibiting kinases associated with cancer progression, such as BRAF and Aurora kinases .
Case Studies
- Inhibition of Kinase Activity : A study indicated that certain pyrazole derivatives exhibited IC50 values as low as 0.19 µM against BRAF (V600E) mutations, demonstrating their potential as targeted cancer therapies .
- Cytotoxic Effects : Various derivatives were evaluated against human cancer cell lines such as HepG2 and MCF-7, with some compounds showing over 60% inhibition of cell viability at low concentrations .
Antimicrobial Properties
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research suggests that pyrazole derivatives can act against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antimicrobial agents .
Case Studies
- Broad-Spectrum Activity : In vitro studies demonstrated that certain derivatives of this compound showed significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Fungal Inhibition : Compounds derived from this pyrazole have also shown antifungal activity against strains like Candida albicans, indicating their potential in treating fungal infections .
Other Therapeutic Applications
Anti-inflammatory Effects
Beyond its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Summary of Research Findings
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 5-Benzamido-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 5-Benzamido-1-phenylpyrazole-3-carboxylic acid with two structurally related pyrazole derivatives from the provided evidence.
Structural and Molecular Comparisons
Table 1: Molecular Properties of Pyrazole Derivatives
Note: Values marked with * are theoretical calculations due to lack of direct evidence for the target compound.
Key Observations:
Substituent Effects: The benzamido group in the target compound introduces a secondary amide, enabling stronger hydrogen bonding compared to the benzyl or benzyloxy groups in analogs . This may improve solubility in polar solvents or interactions with biological targets.
Molecular Weight and Lipophilicity :
- The target compound (MW ~316) is intermediate in size between (MW 278) and (MW 405). Higher molecular weight in correlates with increased complexity and possible challenges in pharmacokinetics.
- The carboxylic acid group in all three compounds suggests moderate acidity (pKa ~4-5), but the benzyl and benzyloxy groups in and may increase logP values, favoring membrane permeability.
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Anti-inflammatory Activity: Pyrazole carboxylic acids are known inhibitors of cyclooxygenase (COX) enzymes. The benzamido group in the target compound may mimic arylacetic acid derivatives like diclofenac, suggesting COX-2 selectivity .
- Anticancer Potential: Chlorophenyl-substituted pyrazoles (e.g., ) often exhibit kinase inhibition (e.g., JAK2 or EGFR), but the absence of a halogen in the target compound may reduce off-target toxicity .
Biological Activity
5-Benzamido-1-phenylpyrazole-3-carboxylic acid (BPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of BPCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of BPCA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that BPCA may function as an inhibitor of various enzymes involved in critical biological pathways, including those related to inflammation and cancer progression . The compound's structure allows it to engage effectively with target sites, leading to its pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of BPCA. It has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Line Studies : BPCA exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific derivatives of BPCA have shown enhanced potency, with some compounds achieving IC50 values as low as 0.19 µM against BRAF (V600E) mutations .
Table 1: Anticancer Activity of BPCA Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BPCA | MCF-7 | 3.79 | Inhibition of tubulin polymerization |
| Derivative A | A549 | 0.19 | BRAF (V600E) inhibition |
| Derivative B | HCT-116 | 1.48 | Apoptosis induction via cell cycle arrest |
Anti-inflammatory Effects
BPCA has also been investigated for its anti-inflammatory properties. It has been found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: Inhibition of TNF-alpha Release
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, BPCA derivatives significantly reduced TNF-alpha release, indicating their potential as anti-inflammatory agents. The most active compound in this study showed an inhibition rate exceeding 97% at a concentration of 10 mM .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of BPCA is crucial for its development as a therapeutic agent. Preliminary studies suggest that BPCA has favorable absorption characteristics and a manageable safety profile. However, further investigations are necessary to fully elucidate its metabolic pathways and potential side effects.
Q & A
Q. What are the standard synthetic routes for 5-Benzamido-1-phenylpyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Condensation of phenylhydrazine with a β-keto ester to form the pyrazole core.
- Step 2: Introduction of the benzamide group via amidation under anhydrous conditions (e.g., using benzoyl chloride and a base like triethylamine).
- Step 3: Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
Critical Factors: - Temperature control during amidation (0–5°C minimizes side reactions).
- Purity of intermediates (monitored via TLC or HPLC-MS) .
- Crystallization solvents (e.g., ethanol/water mixtures) improve final product purity .
Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR: and NMR confirm substituent positions (e.g., pyrazole protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ 12–13 ppm).
- X-ray Crystallography: Resolves bond angles (e.g., C–N–C angles ~120° in the pyrazole ring) and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
- FT-IR: Carboxylic acid O–H stretch (~2500–3000 cm) and amide C=O stretch (~1650 cm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as a strong electron-withdrawing group, stabilizing the pyrazole ring .
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Key parameters include binding affinity (ΔG) and hydrogen-bond distances (<3.0 Å) .
- QSAR Studies: Correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How should researchers address contradictions in solubility data between computational predictions and experimental observations?
Methodological Answer:
- Issue: Predicted solubility (e.g., via LogP calculations) may conflict with experimental solubility in polar solvents.
- Resolution:
- Use co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., sodium carboxylate salt) to enhance solubility .
- Validate with experimental techniques: Dynamic light scattering (DLS) for aggregation studies or pH-solubility profiling .
- Cross-reference crystallographic data (e.g., hydrate formation in ) to explain discrepancies .
Q. What strategies optimize the detection and quantification of byproducts during synthesis?
Methodological Answer:
- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to separate byproducts. Monitor m/z values for common impurities (e.g., unhydrolyzed ester intermediates) .
- Reaction Monitoring: In-situ FT-IR or Raman spectroscopy tracks reaction progress (e.g., ester C=O peak disappearance at ~1700 cm) .
- Isolation: Preparative TLC or column chromatography (silica gel, ethyl acetate/hexane gradient) isolates byproducts for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
